![molecular formula C15H19Cl2NO5S B225371 Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

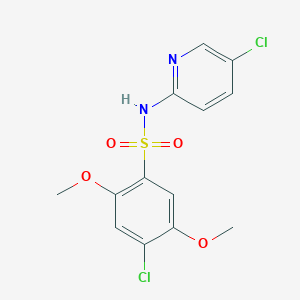

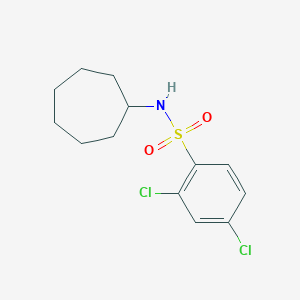

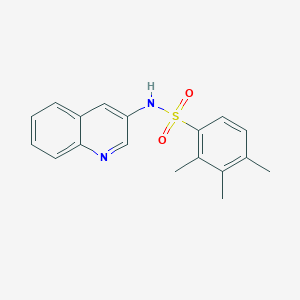

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonamide compounds and has been extensively studied for its effects on various biological systems.

Wissenschaftliche Forschungsanwendungen

DIDS has been extensively used in scientific research for its ability to inhibit chloride channels, anion transporters, and carbonic anhydrases. It has been used to study the role of chloride channels in various biological systems such as the nervous system, muscle cells, and epithelial cells. DIDS has also been used to study the role of anion transporters in red blood cells, kidney cells, and other cells that are involved in the transport of ions across cell membranes. Furthermore, DIDS has been used to study the role of carbonic anhydrases in regulating the pH of various biological fluids such as blood, cerebrospinal fluid, and gastric juice.

Wirkmechanismus

DIDS inhibits chloride channels and anion transporters by binding to their extracellular domains. It also inhibits carbonic anhydrases by binding to their active sites. The binding of DIDS to these proteins results in the inhibition of their activity, which leads to a decrease in the transport of ions and regulation of pH.

Biochemical and Physiological Effects

DIDS has been shown to have various biochemical and physiological effects on different biological systems. It has been shown to reduce the amplitude and frequency of action potentials in neurons, decrease the contractility of smooth muscle cells, and inhibit the transport of anions in red blood cells and kidney cells. Furthermore, DIDS has been shown to decrease the secretion of gastric acid and increase the secretion of bicarbonate in the stomach.

Vorteile Und Einschränkungen Für Laborexperimente

DIDS has several advantages for lab experiments. It is a potent inhibitor of chloride channels, anion transporters, and carbonic anhydrases, which makes it an excellent tool for studying the role of these proteins in biological systems. It is also relatively easy to synthesize and purify, which makes it readily available for research. However, DIDS has some limitations as well. It is not very selective, and it can inhibit other proteins in addition to chloride channels, anion transporters, and carbonic anhydrases. Therefore, researchers must be cautious when interpreting their results.

Zukünftige Richtungen

For research could include the development of more selective inhibitors and investigating the effects of DIDS on other biological systems.

Synthesemethoden

The synthesis of DIDS involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with piperidine and ethylamine. The reaction results in the formation of DIDS as a white crystalline powder. The purity of the compound can be improved by recrystallization and purification using various techniques such as column chromatography, HPLC, and TLC.

Eigenschaften

Produktname |

Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate |

|---|---|

Molekularformel |

C15H19Cl2NO5S |

Molekulargewicht |

396.3 g/mol |

IUPAC-Name |

ethyl 1-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxylate |

InChI |

InChI=1S/C15H19Cl2NO5S/c1-3-23-15(19)10-5-4-8-18(9-10)24(20,21)12-7-6-11(16)13(17)14(12)22-2/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI-Schlüssel |

PWRVWZIZWQJOMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

Kanonische SMILES |

CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)

![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)

![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)